4-Hydroxy-3,3-dimethylbutan-2-one

Description

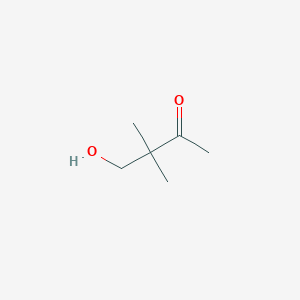

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(8)6(2,3)4-7/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAWMXSWDGPGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3,3-dimethylbutan-2-one (CAS 1823-90-1)

This technical guide provides a comprehensive overview of the core properties of 4-Hydroxy-3,3-dimethylbutan-2-one, a valuable chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Identity and Structure

This compound, with the CAS number 1823-90-1, is a bifunctional organic molecule containing both a ketone and a primary alcohol functional group.[1] Its structure is characterized by a butane backbone with a hydroxyl group on the fourth carbon and a ketone on the second, along with two methyl groups on the third carbon.[1]

The unique arrangement of a hydroxyl group and a ketone in proximity, along with the steric hindrance provided by the gem-dimethyl groups, makes this compound an interesting building block in organic synthesis.[2]

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 1823-90-1 | [1] |

| Molecular Formula | C6H12O2 | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-hydroxy-3,3-dimethyl-2-butanone, 3,3-dimethyl-4-hydroxy-2-butanone | [1] |

| InChI | InChI=1S/C6H12O2/c1-5(8)6(2,3)4-7/h7H,4H2,1-3H3 | [1] |

| InChIKey | DYAWMXSWDGPGOI-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)C(C)(C)CO | [1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 116.083729621 Da | [1] |

| Monoisotopic Mass | 116.083729621 Da | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 94.7 | [1] |

Safety and Handling

This compound is classified as a combustible liquid and is associated with several hazard warnings.[1] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

| Warning | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Data sourced from PubChem.[1]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the expected spectroscopic features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons, the gem-dimethyl protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the quaternary carbon, the carbon bearing the hydroxyl group, and the three methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band for the O-H stretch of the alcohol, a strong, sharp peak for the C=O stretch of the ketone, and various C-H stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of functional groups.

PubChem indicates the availability of GC-MS and vapor-phase IR spectra, which can be accessed for further details.[1]

Reactivity and Synthetic Applications

This compound is a versatile building block for organic synthesis due to its dual functionality.[2] The hydroxyl group can undergo oxidation to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification. The ketone functionality is susceptible to nucleophilic attack, reduction to a secondary alcohol, or can participate in condensation reactions.

The presence of gem-dimethyl groups adjacent to the carbonyl and hydroxyl-bearing carbons introduces significant steric hindrance, which can influence the regioselectivity and stereoselectivity of its reactions. This feature can be strategically exploited in complex molecule synthesis.

While specific, detailed protocols for the synthesis of this compound are not readily found in the literature, general methods for the synthesis of α-hydroxy ketones often involve the oxidation of corresponding diols or the hydroxylation of enolates.

Potential Fields of Application

The unique structural features of this compound and its derivatives make them of interest in several areas of chemical research and development:

-

Pharmaceutical and Agrochemical Synthesis: As a versatile intermediate, it can be used to construct more complex molecules with potential biological activity.[2]

-

Atmospheric Chemistry: Derivatives of this compound, such as 3,3-dimethylbutanone, are studied for their role in tropospheric ozone formation.[2]

-

Material Science: The bifunctional nature of this molecule allows for its potential use in the development of new polymers and materials.[2]

-

Food Science: Structural analogs have been investigated for their ability to modulate flavor profiles.[2]

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. While there is a notable lack of publicly available experimental data on its physicochemical properties and detailed reaction protocols, its structural characteristics and computed properties provide a solid foundation for its exploration in various scientific and industrial applications. Further research into the experimental characterization and reactivity of this molecule is warranted to fully unlock its synthetic potential.

References

- PubChem. (n.d.). This compound.

- Analytical Methods. (2013). Royal Society of Chemistry.

- Scifiniti. (2024). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT.

- PubChem. (n.d.). 4-Hydroxy-3-methylbutan-2-one.

- Japan Advanced Institute of Science and Technology. (n.d.). III Analytical Methods.

- Study.com. (n.d.). Answer the following question about 4-hydroxybutan-2-one. How many lines are observed in the 13C NMR spectrum?

- NIST. (n.d.). 2-Butanone, 4-hydroxy-3-methyl-.

- The Good Scents Company. (n.d.). 4-hydroxy-3-methyl-2-butanone.

- PrepChem.com. (n.d.). Synthesis of Production of 4-hydroxy-3,3-dimethyl-1-butanesulfonamide.

- ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide.

- PubChemLite. (n.d.). This compound (C6H12O2).

- NIST. (n.d.). 2-Butanone, 4-hydroxy-3-methyl-.

- SpectraBase. (n.d.). 4-HYDROXY-3-METHYL-BUT-2-ENOIC-ACID - Optional[13C NMR].

- PubChem. (n.d.). Pinacolone.

- Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- SpectraBase. (n.d.). 4-((1S,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)butan-2-one - Optional[13C NMR].

- FlavScents. (n.d.). 4-hydroxy-3-methyl-2-butanone.

- PubChem. (n.d.). 1-Hydroxy-3,3-dimethylbutan-2-one.

- NIST. (n.d.). 2-Butanone, 4-hydroxy-3-methyl-.

- Purdue University. (n.d.). 3,3-dimethyl-2-butanone.

- Fisher Scientific. (n.d.). 4-Hydroxy-3-methyl-2-butanone, tech 85%.

Sources

An In-Depth Technical Guide to the Synthesis of 4-hydroxy-3,3-dimethylbutan-2-one

Executive Summary

4-hydroxy-3,3-dimethylbutan-2-one, a hydroxypinacolone derivative, is a valuable chiral building block in synthetic organic chemistry. Its structure, featuring a hydroxyl group adjacent to a sterically demanding quaternary carbon center, makes it an important precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of the primary synthetic routes to this compound, designed for researchers and drug development professionals. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale for specific experimental choices, and the critical parameters that govern reaction success. The protocols detailed herein are presented as self-validating systems, emphasizing reproducibility and scalability.

Introduction: The Synthetic Challenge

The synthesis of this compound (IUPAC Name: this compound) presents a distinct chemical challenge: the regioselective introduction of a hydroxyl group onto the C4 position of the 3,3-dimethylbutan-2-one (pinacolone) framework.[1] The core difficulty lies in functionalizing a primary carbon that is β- to a carbonyl group and directly attached to a quaternary center. Direct oxidation of the unactivated C-H bonds of the pinacolone precursor is generally not feasible due to a lack of selectivity. Therefore, successful syntheses rely on strategies that leverage the reactivity of the carbonyl group to control the site of hydroxylation. This guide will focus on the most prevalent and reliable methods: the functionalization of pinacolone enolates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |

| Molar Mass | 116.16 g/mol | PubChem[1] |

| CAS Number | 1823-90-1 | PubChem[1] |

| Appearance | Combustible liquid | PubChem[1] |

| InChIKey | DYAWMXSWDGPGOI-UHFFFAOYSA-N | PubChem[1] |

Core Synthetic Strategy: The Pinacolone Enolate Pathway

The most logical and widely employed strategy for synthesizing this compound involves the generation of a pinacolone enolate, followed by its reaction with an electrophile that can deliver a hydroxymethyl (-CH₂OH) or a protected hydroxyl group. Pinacolone, an unsymmetrical ketone, can form two possible enolates.[2] The formation of the kinetic enolate at the less-substituted α-carbon (the acetyl methyl group) is strongly favored by using a strong, sterically hindered, non-nucleophilic base at low temperatures. This selective enolization is the cornerstone of the synthesis.

Enolate Generation: A Critical First Step

The choice of base and reaction conditions is paramount for achieving high yields and avoiding side reactions, such as self-aldol condensation. Lithium diisopropylamide (LDA) is the base of choice for this transformation.

-

Expertise & Causality: LDA is a strong base (pKa of diisopropylamine is ~36), ensuring complete and rapid deprotonation of the ketone (pKa ~19-20). Its significant steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon. Conducting the reaction at low temperatures, typically -78 °C in an anhydrous aprotic solvent like tetrahydrofuran (THF), ensures the formation of the thermodynamically less stable, but kinetically favored, enolate. This kinetic control is essential for regioselectivity.[3]

Caption: Logic for selective kinetic enolate formation.

Detailed Experimental Protocols & Discussion

Synthesis via Aldol-Type Addition of Formaldehyde

This method represents the most direct approach, involving the reaction of the pre-formed pinacolone enolate with formaldehyde, a one-carbon electrophile.

Principle and Mechanistic Rationale

The reaction is a classic crossed-aldol addition. The nucleophilic enolate attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is subsequently protonated during aqueous workup to yield the final product. The irreversibility of the initial deprotonation by LDA and the low temperature prevent enolate equilibration and competing reactions.

Detailed Step-by-Step Protocol

Materials:

-

Diisopropylamine, anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tetrahydrofuran (THF), anhydrous

-

Pinacolone (3,3-dimethylbutan-2-one), distilled[2]

-

Paraformaldehyde, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting colorless solution for 30 minutes at -78 °C.

-

Enolate Formation: Add pinacolone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Aldol Addition: Add anhydrous paraformaldehyde (1.5 equivalents) as a solid powder in one portion to the vigorously stirred enolate solution. Causality Note: Using a slight excess of formaldehyde drives the reaction to completion. Anhydrous conditions are critical to prevent premature quenching of the enolate.

-

Reaction & Quenching: Allow the reaction mixture to stir at -78 °C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Once complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a liquid.

Caption: Experimental workflow for the Aldol-type synthesis.

Synthesis via α-Hydroxylation of Pinacolone Enolate

An alternative to the aldol addition is the direct reaction of the enolate with an electrophilic oxygen source. This method avoids the use of gaseous or polymeric formaldehyde.

Principle and Choice of Oxidant

In this pathway, the lithium enolate attacks the oxygen atom of an electrophilic oxidant. A common and effective reagent for this purpose is an oxodiperoxymolybdenum complex, such as MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). The choice of oxidant is critical; it must be reactive enough to hydroxylate the enolate but not so reactive that it leads to over-oxidation or other side reactions.

Table 2: Comparison of Potential Oxidants for Enolate α-Hydroxylation

| Oxidant | Advantages | Disadvantages |

| MoOPH | Good yields, relatively clean reactions. | HMPA is a known carcinogen; requires careful handling. |

| N-sulfonyloxaziridines | High yields, good for asymmetric versions. | Can be expensive; requires synthesis of the reagent. |

| Molecular Oxygen (O₂) | Inexpensive, readily available. | Often leads to complex mixtures and low yields; radical pathways can dominate. |

Detailed Step-by-Step Protocol

Steps 1 and 2 for enolate formation are identical to the protocol in Section 3.1.2.

-

Hydroxylation: Prepare a solution of the chosen oxidant (e.g., MoOPH, 1.2 equivalents) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

-

Reaction & Quenching: Stir the reaction at -78 °C for 2-3 hours. Upon completion (monitored by TLC), quench the reaction with a saturated aqueous sodium sulfite (Na₂SO₃) solution to reduce any excess oxidant.

-

Workup and Purification: Follow the workup and purification procedures as described in Section 3.1.2.

Purification and Spectroscopic Characterization

Independent of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final product.

Purification Protocol

Flash column chromatography is the most effective method for purifying this compound on a laboratory scale. Due to the presence of both a polar hydroxyl group and a nonpolar tert-butyl group, a solvent system with intermediate polarity, such as a gradient of ethyl acetate in hexanes, typically provides excellent separation from nonpolar starting materials and polar byproducts.

Spectroscopic Data Summary

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.[4]

Table 3: Key Spectroscopic Data for Product Validation

| Technique | Expected Observation | Interpretation |

| ¹H NMR | δ ~ 3.5 (s, 2H), δ ~ 2.2 (s, 3H), δ ~ 1.1 (s, 6H) | Protons of -CH₂ OH, -CH₃ CO, and -C(CH₃ )₂ respectively. A broad singlet for the -OH proton is also expected. |

| ¹³C NMR | δ ~ 215 (C=O), δ ~ 70 (-CH₂OH), δ ~ 50 (-C (CH₃)₂), δ ~ 25 (-C H₃CO), δ ~ 22 (-C(C H₃)₂) | Signals corresponding to the carbonyl, hydroxyl-bearing methylene, quaternary, acetyl methyl, and gem-dimethyl carbons. |

| IR Spectroscopy | Broad peak at ~3400 cm⁻¹, Sharp peak at ~1710 cm⁻¹ | O-H stretching vibration (alcohol), C=O stretching vibration (ketone).[4][5] |

| Mass Spec (GC-MS) | M⁺ peak at m/z = 116.08 | Corresponds to the molecular weight of C₆H₁₂O₂.[1] |

Emerging & Future Perspectives

Asymmetric Synthesis

For applications requiring enantiomerically pure material, asymmetric synthesis is crucial. This can be achieved by modifying the discussed routes. For instance, using a chiral lithium amide base for deprotonation can induce enantioselectivity. Alternatively, asymmetric dihydroxylation of a suitable alkene precursor, like 3,3-dimethyl-1-butene, using Sharpless asymmetric dihydroxylation conditions (AD-mix-α or AD-mix-β), followed by selective oxidation, presents a viable, albeit longer, pathway to chiral diols that are precursors to the target molecule.[6][7][8][9]

Biocatalytic Routes

The field of biocatalysis offers a promising "green" alternative to traditional chemical synthesis. While specific microbial pathways for this compound are not yet widely established, related biotransformations have been demonstrated.[10][11] Future research may focus on engineering microorganisms or isolating enzymes (e.g., hydroxylases) capable of selectively oxidizing pinacolone. Such methods offer the potential for high enantioselectivity, mild reaction conditions, and reduced environmental impact.

Conclusion

The synthesis of this compound is most reliably achieved through the generation of the kinetic lithium enolate of pinacolone, followed by reaction with an appropriate C1 electrophile. The aldol-type addition of formaldehyde provides a direct and efficient route, contingent on careful control of reaction temperature and stoichiometry. The α-hydroxylation using electrophilic oxygen sources offers a viable alternative. For professionals in drug development and chemical research, a thorough understanding of the principles of kinetic enolate formation and the nuances of the subsequent electrophilic trapping is essential for the successful and scalable synthesis of this important chemical intermediate.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11194318, this compound.

- Hosseini-Dastjerdi, F., Zandieh, H., Yari, A., & Karimian, K. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. ResearchGate.

- Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.

- Google Patents. (n.d.). JP2010031021A - Preparation of 3,3-dimethylbutyraldehyde by oxidation of 3,3-dimethyl butanol.

- Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation).

- Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University.

- PubChemLite. (n.d.). This compound (C6H12O2).

- Wikipedia. (n.d.). Pinacolone.

- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.

- National Center for Biotechnology Information. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central.

- Stenutz. (n.d.). 4-hydroxy-3-methyl-2-butanone.

- Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.

- Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry.

- Bartoli, G., Bosco, M., Carlone, A., Locatelli, M., Melchiorre, P., & Sambri, L. (2005). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry.

- Google Patents. (n.d.). JP6012371B2 - Process for producing 4-hydroxy-2-butanone or butanol.

- BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement Process.

- Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English.

- National Center for Biotechnology Information. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PubMed Central.

- Mohapatra, D. K., & Dutta, A. (1996). Di-tert-Butyl Pyrocarbonate Mediated Cyclodehydration of N-Acyl Amino Acids into Functionalized Oxazoles and Acylanthranils. Synlett.

- Wikipedia. (n.d.). Pinacol rearrangement.

- National Center for Biotechnology Information. (2006). Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens. PubMed Central.

- Basu, K. (n.d.). Migration from carbon to electron-deficient carbon: Pinacol-pinacolone rearrangement. Lecture Note, SPCMC.

- Mei, C., et al. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. Industrial & Engineering Chemistry Research.

- Chegg.com. (2022). Solved Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol.

- Scifiniti. (2024). 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT.

- DSpace@MIT. (n.d.). Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids.

- NIST. (n.d.). 3,3-Dimethylbutane-2-ol. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10045, 3,3-Dimethyl-2-butanol.

- European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1.

- The Good Scents Company. (n.d.). 4-hydroxy-3-methyl-2-butanone.

- Study.com. (n.d.). Name and provide the structure of the major organic product which results when (R)-3,3-dimethyl-2-butanol is heated in the presence of HBr.

- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.

Sources

- 1. This compound | C6H12O2 | CID 11194318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pinacolone - Wikipedia [en.wikipedia.org]

- 3. ethz.ch [ethz.ch]

- 4. benchchem.com [benchchem.com]

- 5. 4-HYDROXY-3-METHYL-2-BUTANONE(3393-64-4) IR Spectrum [m.chemicalbook.com]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]

An In-depth Technical Guide to 4-hydroxy-3,3-dimethylbutan-2-one: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-hydroxy-3,3-dimethylbutan-2-one, a versatile ketone intermediate of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its chemical identity, physicochemical properties, synthesis, key reactions, and its role as a valuable building block in the creation of complex molecules.

Chemical Identity and Nomenclature

This compound is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group. Its chemical structure presents a unique platform for a variety of chemical transformations.

IUPAC Name: this compound[1]

Synonyms: A comprehensive list of synonyms for this compound is provided below to aid in literature searches and material sourcing.[1]

-

4-hydroxy-3,3-dimethyl-2-butanone

-

2-Butanone, 4-hydroxy-3,3-dimethyl-

-

3,3-dimethyl-4-hydroxy-2-butanone

-

2,2-dimethyl-1-hydroxy-butan-3-one

-

MFCD00129065

-

SCHEMBL1691615

Chemical Identifiers:

-

CAS Number: 1823-90-1[1]

-

PubChem CID: 11194318[1]

-

Molecular Formula: C₆H₁₂O₂[1]

-

Molecular Weight: 116.16 g/mol [1]

-

InChIKey: DYAWMXSWDGPGOI-UHFFFAOYSA-N[1]

-

SMILES: CC(=O)C(C)(C)CO[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in synthesis and for its characterization.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |

| XLogP3 | 0.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For the related compound 4-hydroxy-3-methyl-2-butanone, distinct peaks are observed for the carbonyl carbon, the carbon bearing the hydroxyl group, and the methyl carbons.[2]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration, while a strong, sharp peak around 1700-1725 cm⁻¹ would be characteristic of the C=O stretching vibration of the ketone.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group (α-cleavage) and loss of small neutral molecules like water from the molecular ion.[3][4][5]

Synthesis and Purification

While a specific, detailed laboratory synthesis protocol for this compound was not found in the available search results, a general and plausible synthetic approach would be through an aldol reaction.

Proposed Synthesis via Aldol Reaction

A logical synthetic route to this compound is the aldol addition of the enolate of acetone to formaldehyde, followed by a crossed aldol reaction with another equivalent of acetone's enolate. A more direct, albeit potentially lower-yielding, approach would be the reaction of the enolate of 3-hydroxy-3-methyl-2-butanone with a methylating agent.

A patent for the synthesis of the similar compound 4-hydroxy-2-butanone involves the oxidation of 1,3-butanediol.[6] This suggests that an analogous oxidation of 3,3-dimethyl-1,4-butanediol could potentially yield this compound.

Experimental Protocol: A General Aldol Condensation Approach

The following is a generalized protocol for an aldol condensation that could be adapted for the synthesis of this compound or its derivatives. This protocol is based on the well-established principles of the aldol reaction.[7][8][9]

Materials:

-

Ketone (e.g., 3,3-dimethyl-2-butanone)

-

Aldehyde (e.g., formaldehyde or a precursor)

-

Base catalyst (e.g., NaOH, KOH, or an amine)

-

Solvent (e.g., ethanol, methanol, or water)

-

Acid for neutralization (e.g., HCl)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Dissolve the ketone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add the base catalyst to the cooled solution while stirring.

-

Add the aldehyde dropwise to the reaction mixture. Maintain the temperature of the reaction mixture.

-

Allow the reaction to stir for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with the acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified using standard laboratory techniques such as distillation or column chromatography.[10][11]

-

Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be employed to separate it from impurities.

-

Column Chromatography: For non-volatile or heat-sensitive compounds, column chromatography on silica gel is an effective purification method. A suitable solvent system (eluent) is chosen based on TLC analysis to achieve good separation.

Key Reactions and Mechanisms

The presence of both a ketone and a hydroxyl group makes this compound a versatile substrate for various organic transformations.

Aldol Condensation

As a β-hydroxy ketone, this compound is the product of an aldol addition. It can also participate in further condensation reactions, particularly dehydration to form an α,β-unsaturated ketone, which is a key step in the Claisen-Schmidt condensation.[7][8][9][12]

Mechanism of Base-Catalyzed Aldol Condensation: The reaction proceeds via the formation of a nucleophilic enolate ion from the ketone in the presence of a base. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond and a β-hydroxy ketone product after protonation.[8][13]

Caption: Base-catalyzed aldol condensation mechanism.

Applications in Drug Development and Organic Synthesis

This compound and its structural analogs are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.[14]

Precursor for Chalcone Synthesis

One of the most significant applications of β-hydroxy ketones is in the synthesis of chalcones, which are α,β-unsaturated ketones. Chalcones are a class of compounds with a wide range of biological activities, including anti-inflammatory, and anticancer properties. The dehydration of the aldol product is a key step in the Claisen-Schmidt condensation to form these important molecules.

Role as a Pharmaceutical Intermediate

While specific examples of blockbuster drugs synthesized directly from this compound are not prevalent in the searched literature, its structural motifs are found in various bioactive molecules. The β-hydroxy ketone functionality is a common feature in many natural products and synthetic drugs. Its ability to undergo a variety of chemical transformations makes it a useful building block for creating diverse molecular scaffolds for drug discovery programs. For instance, the related pinacolone is a precursor in the synthesis of the fungicide triadimefon and the herbicide metribuzin.[15]

Experimental Workflow: Synthesis of a Chalcone Derivative

The following diagram illustrates a typical experimental workflow for the synthesis of a chalcone derivative using an aldol condensation approach.

Caption: Experimental workflow for chalcone synthesis.

Safety and Handling

This compound is classified as a combustible liquid and may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the construction of complex molecular architectures, including biologically active chalcones. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the development of new pharmaceuticals and other advanced materials.

References

- This compound. PubChem. (n.d.).

- Aldol Condensation - SATHEE. (n.d.).

- Aldol condensation. In Wikipedia. (2023, December 28). [Link]

- 4-((1S,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)butan-2-one - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- Hosseini-Dastjerdi, F., Zandieh, H., Yari, A., & Karimian, K. (2015). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide.

- Aldol Condensation. Organic Chemistry Portal. (n.d.).

- Chemical Properties of 2-Butanone, 4-hydroxy-3-methyl- (CAS 3393-64-4) - Cheméo. (n.d.).

- CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Aldol Condensation - Chemistry LibreTexts. (2023, January 22).

- This compound (C6H12O2) - PubChemLite. (n.d.).

- mass spectra - fragmentation patterns - Chemguide. (n.d.).

- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).

- Aldol condensation (video) | Khan Academy. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- 4-Hydroxy-3-methyl-2-butanone, tech 85% - Fisher Scientific. (n.d.).

- Pinacolone. In Wikipedia. (2023, November 28). [Link]

- Interpretation of mass spectra. (n.d.).

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

- Orfi, L., Wáczek, F., Pató, J., Varga, I., Hegymegi-Barakonyi, B., Houghten, R. A., & Kéri, G. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current medicinal chemistry, 11(23), 3045–3050. [Link]

- CN103483167B - A kind of purification process of 3-Hydroxybutanone - Google Patents. (n.d.).

Sources

- 1. This compound | C6H12O2 | CID 11194318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-HYDROXY-3-METHYL-2-BUTANONE(3393-64-4) 13C NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]

- 7. SATHEE: Aldol Condensation [sathee.iitk.ac.in]

- 8. Aldol condensation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN103483167B - A kind of purification process of 3-Hydroxybutanone - Google Patents [patents.google.com]

- 12. Aldol Condensation [organic-chemistry.org]

- 13. Khan Academy [khanacademy.org]

- 14. 4-Hydroxy-3-methylbutan-2-one | C5H10O2 | CID 18829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

4-hydroxy-3,3-dimethylbutan-2-one molecular weight and formula

An In-Depth Technical Guide to 4-hydroxy-3,3-dimethylbutan-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS: 1823-90-1), a versatile keto-alcohol. We delve into its core physicochemical properties, including its molecular formula and weight, and present a logical framework for its synthesis and chemical reactivity. This document outlines detailed, field-proven protocols for its analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Emphasizing its role as a valuable chemical intermediate, this guide serves as an essential resource for professionals in organic synthesis, materials science, and early-stage drug discovery, highlighting its potential as a foundational building block for more complex molecular architectures.

Core Physicochemical Properties

This compound is a bifunctional organic molecule featuring both a ketone and a primary alcohol. This unique combination of functional groups within a compact, sterically hindered scaffold makes it a subject of interest for various chemical applications.

Nomenclature and Chemical Identifiers

Precise identification is critical in scientific research. The compound is cataloged under several names and identifiers across major chemical databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1823-90-1 | [1][2] |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [1][2][4] |

| InChIKey | DYAWMXSWDGPGOI-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(=O)C(C)(C)CO | [1][2] |

| Common Synonyms | 4-hydroxy-3,3-dimethyl-2-butanone, Hydroxypinacolone | [2][5] |

Calculated Physicochemical Data

The following table summarizes key computed properties that predict the molecule's behavior in various chemical and biological systems. These values are instrumental in designing experimental conditions, such as selecting appropriate solvent systems or predicting membrane permeability in early-stage drug design.

| Property | Value | Source |

| XLogP3 | 0.1 | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2][4] |

| Hydrogen Bond Donor Count | 1 | [2][4] |

| Hydrogen Bond Acceptor Count | 2 | [2][4] |

| Rotatable Bond Count | 3 | [4] |

| Complexity | 94.7 | [2] |

Synthesis and Reactivity

Plausible Synthetic Route: Aldol Condensation

While multiple synthetic pathways may exist, a logical and common approach for forming a β-hydroxy ketone like this compound is through an aldol condensation. A plausible retrosynthetic analysis points to the reaction between the enolate of methyl ethyl ketone (or a suitable acetone equivalent) and formaldehyde.

The diagram below illustrates a conceptual workflow for this synthesis. The choice of a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) is crucial. It ensures the rapid and complete formation of the kinetic enolate of the ketone, minimizing self-condensation and other side reactions, thereby maximizing the yield of the desired cross-aldol product.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The dual functionality of this compound makes it a versatile intermediate.[3]

-

The Hydroxyl Group (-OH): As a primary alcohol, it can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and etherification.

-

The Carbonyl Group (C=O): The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, undergo reductive amination to form amines, or participate in reactions like the Wittig reaction to form alkenes.

This orthogonal reactivity allows for selective modification at one site while preserving the other, a highly desirable trait for constructing complex molecules in multi-step syntheses.

Applications in Research and Development

Versatile Chemical Intermediate

The primary application of this compound is as a building block in organic synthesis.[3] Its structure is particularly useful for introducing a quaternary carbon center adjacent to a functional group, a common motif in many natural products and pharmacologically active compounds. Its derivatives are studied in diverse fields, including atmospheric chemistry and the development of compounds for agriculture and material science.[3]

Relevance to Drug Discovery

While not a therapeutic agent itself, its utility in drug discovery is significant. The keto-alcohol scaffold is present in numerous bioactive molecules. The ability to use this compound as a starting material allows for the systematic exploration of chemical space. For instance, it can serve as a precursor for creating libraries of more complex molecules for high-throughput screening. The principles of using simple, functionalized scaffolds for building complex drugs are well-established, as seen in the synthesis of chalcone derivatives, which are known for a wide range of biological activities.[6][7]

Analytical Characterization Protocols

Confirming the identity and purity of this compound is paramount. A multi-pronged analytical approach provides a self-validating system, where data from orthogonal techniques (NMR, MS, IR) collectively and unequivocally confirm the molecular structure.

Integrated Spectroscopic Analysis Workflow

The following workflow ensures a rigorous and efficient structural elucidation process. The process begins with sample preparation, followed by parallel analysis using three core spectroscopic techniques. The final step involves integrating the data to build a complete and validated structural profile.

Caption: Integrated workflow for the analytical characterization of the target compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most detailed map of the molecule's carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

Expected ¹H NMR Signals (CDCl₃, 400 MHz):

-

~2.2 ppm (singlet, 3H): Corresponds to the three protons of the acetyl methyl group (CH₃-C=O). Its singlet nature is due to the absence of adjacent protons.

-

~3.5 ppm (singlet, 2H): Represents the two protons of the methylene group (-CH₂-OH).

-

~1.1 ppm (singlet, 6H): Arises from the six equivalent protons of the two methyl groups on the quaternary carbon (-C(CH₃)₂-).

-

Variable (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is concentration-dependent and it may exchange with trace water in the solvent.

-

-

Expected ¹³C NMR Signals (CDCl₃, 100 MHz):

-

~212 ppm: Ketone carbonyl carbon (C=O).

-

~70 ppm: Methylene carbon bonded to oxygen (-CH₂-OH).

-

~45 ppm: Quaternary carbon (-C(CH₃)₂-).

-

~25 ppm: Acetyl methyl carbon (CH₃-C=O).

-

~22 ppm: Gem-dimethyl carbons (-C(CH₃)₂-).

-

Protocol 2: Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography (GC) coupling is ideal for verifying the purity of volatile liquids.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS Acquisition: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-200.

-

Expected Data:

-

Molecular Ion (M⁺): A peak at m/z = 116, corresponding to the molecular weight of C₆H₁₂O₂.[2] This peak may be weak due to facile fragmentation.

-

Key Fragments: Expect to see characteristic fragments resulting from alpha-cleavage around the carbonyl group (e.g., a peak at m/z = 43 for [CH₃CO]⁺) and loss of neutral molecules like water (M-18) or formaldehyde (M-30).

-

Protocol 3: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Methodology:

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Expected Characteristic Absorption Bands:

-

~3400 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.

-

2970-2870 cm⁻¹ (strong): C-H sp³ stretching vibrations from the methyl and methylene groups.

-

~1710 cm⁻¹ (strong, sharp): C=O stretching vibration, characteristic of an aliphatic ketone.[8]

-

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

-

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

-

Physical Hazards: Combustible liquid (H227).[2]

-

Health Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a structurally simple yet chemically significant molecule. Its defined molecular formula of C₆H₁₂O₂ and molecular weight of 116.16 g/mol are complemented by its versatile reactivity, stemming from its keto-alcohol functionality. This guide has provided a framework for its synthesis, detailed its key applications as a chemical intermediate, and offered robust, validated protocols for its analytical characterization. For researchers in synthetic chemistry and drug development, this compound represents a valuable and reliable building block for the creation of novel and complex molecular entities.

References

- This compound | C6H12O2 | CID 11194318 - PubChem.

- Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide.

- 4-Hydroxy-3,3-dimethylbutanal | C6H12O2 | CID 14668445 - PubChem.

- 2-Butanone, 4-hydroxy-3-methyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

- This compound (C6H12O2) - PubChemLite. PubChemLite. [Link]

- 4-((1S,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)butan-2-one - Optional[13C NMR] - Chemical Shifts - SpectraBase.** SpectraBase. [Link]

- 1-Hydroxy-3,3-dimethylbutan-2-one | C6H12O2 | CID 9955836 - PubChem.

- 4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT - Scifiniti. Scifiniti. [Link]

- CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents.

- Chalcone Derivatives: Promising Starting Points for Drug Design - MDPI. MDPI. [Link]

- 4-hydroxy-3-methyl-2-butanone, 3393-64-4 - The Good Scents Company. The Good Scents Company. [Link]

- Buprenorphine - Wikipedia. Wikipedia. [Link]

- Showing metabocard for 3-Hydroxy-4-phenylbutan-2-one (HMDB0032336) - Human Metabolome Database.

- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC - NIH.

Sources

- 1. This compound 95% | CAS: 1823-90-1 | AChemBlock [achemblock.com]

- 2. This compound | C6H12O2 | CID 11194318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Hydroxy-3,3-dimethylbutanal | C6H12O2 | CID 14668445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Hydroxy-3,3-dimethylbutan-2-one | C6H12O2 | CID 9955836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 4-hydroxy-3,3-dimethylbutan-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxy-3,3-dimethylbutan-2-one, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the practical application of these techniques in the structural elucidation and quality control of this compound, providing not just data, but also the rationale behind the experimental approaches and data interpretation.

Introduction

This compound (CAS No: 1823-90-1) is a functionalized ketone of significant interest in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a carbonyl group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Accurate and thorough characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products. Spectroscopic techniques are indispensable tools for this purpose, offering detailed insights into the molecular structure and purity of the compound. This guide will explore the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data of this compound, providing a foundational understanding for its analysis.

Molecular Structure and Key Spectroscopic Features

The structure of this compound contains several key features that give rise to characteristic spectroscopic signals. Understanding these structural elements is fundamental to interpreting the spectral data.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

While a publicly available, assigned spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds like 4-hydroxy-3-methyl-2-butanone.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| -CH ₃ | ~2.2 | Singlet | 3H | Methyl group adjacent to the carbonyl |

| -C(CH ₃)₂ | ~1.1 | Singlet | 6H | Gem-dimethyl groups |

| -CH ₂OH | ~3.5 | Singlet | 2H | Methylene group adjacent to the hydroxyl group |

| -OH | Variable | Singlet (broad) | 1H | Hydroxyl proton |

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[1]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Acquisition Parameters:

-

Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (NS) to an appropriate value to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

A relaxation delay (d1) of 1-2 seconds between scans is usually sufficient.

-

-

Data Processing:

-

Perform a Fourier transform on the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons contributing to each signal.

-

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the molecule.

-

Methyl Ketone Singlet (~2.2 ppm): The three protons of the methyl group adjacent to the electron-withdrawing carbonyl group are deshielded and appear as a singlet downfield.

-

Gem-Dimethyl Singlet (~1.1 ppm): The six protons of the two methyl groups on the quaternary carbon are equivalent and appear as a single, sharp singlet.

-

Methylene Singlet (~3.5 ppm): The two protons of the methylene group are deshielded by the adjacent hydroxyl group and appear as a singlet.

-

Hydroxyl Proton (variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by D₂O exchange, where the peak disappears.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C =O | ~210-215 |

| -C (CH₃)₂ | ~45-50 |

| -C H₂OH | ~70-75 |

| -C (CH₃)₂ | ~25-30 |

| -C H₃ | ~25-30 |

Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The setup is analogous to the ¹H NMR experiment.

-

Acquisition Parameters:

-

A wider spectral width is needed to cover the larger range of ¹³C chemical shifts (typically 0-220 ppm).

-

A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A significantly larger number of scans (hundreds to thousands) is required to obtain an adequate signal-to-noise ratio.

-

A longer relaxation delay (d1) of 2-5 seconds may be necessary for quaternary carbons to fully relax between pulses.

-

-

Data Processing: The processing steps are similar to those for ¹H NMR, with the solvent peak used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five unique carbon environments in the molecule.

-

Carbonyl Carbon (~210-215 ppm): The carbonyl carbon is highly deshielded and appears at a very low field.

-

Quaternary Carbon (~45-50 ppm): The quaternary carbon atom bonded to the two methyl groups and the hydroxymethyl group.

-

Hydroxymethyl Carbon (~70-75 ppm): The carbon of the -CH₂OH group is deshielded by the electronegative oxygen atom.

-

Gem-Dimethyl Carbons (~25-30 ppm): The two methyl carbons attached to the quaternary center are equivalent and give a single signal.

-

Methyl Ketone Carbon (~25-30 ppm): The carbon of the methyl group adjacent to the carbonyl.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |

| 2970-2850 | Strong | C-H stretch | Alkane |

| ~1715 | Strong | C=O stretch | Ketone |

| 1470-1450 | Medium | C-H bend | Alkane |

| 1370-1350 | Medium | C-H bend | Alkane (gem-dimethyl) |

| ~1050 | Medium | C-O stretch | Alcohol |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

-

The data is collected over the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing: The instrument's software automatically processes the data to produce the final IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to clearly show the presence of both the hydroxyl and carbonyl functional groups.

-

O-H Stretch (3600-3200 cm⁻¹): A strong and broad absorption band in this region is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch (2970-2850 cm⁻¹): Strong absorptions in this region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C=O Stretch (~1715 cm⁻¹): A sharp, strong absorption band around 1715 cm⁻¹ is characteristic of the carbonyl group in a saturated ketone.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions due to various bending and stretching vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum. The C-O stretch of the alcohol is expected around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

For this compound (C₆H₁₂O₂), the molecular weight is 116.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 116.

Key Predicted Fragments:

| m/z | Fragment |

| 101 | [M - CH₃]⁺ |

| 85 | [M - CH₂OH]⁺ |

| 73 | [C(CH₃)₂CH₂OH]⁺ |

| 43 | [CH₃CO]⁺ (likely base peak) |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

A standard procedure for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC-MS), is as follows:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the GC. The GC separates the compound from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum

The fragmentation of this compound in an EI-MS experiment is driven by the presence of the carbonyl and hydroxyl groups and the quaternary carbon center.

Figure 2: Proposed mass spectral fragmentation of this compound.

-

Molecular Ion (m/z 116): The peak corresponding to the intact molecular ion. Its intensity may be weak due to extensive fragmentation.

-

α-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage.

-

Loss of a methyl radical (-CH₃) from the molecular ion would result in a fragment at m/z 101.

-

Cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon is a highly favorable process, leading to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 . This is often the most stable and abundant fragment, making it the base peak in the spectrum.

-

The other fragment from this cleavage would be [C(CH₃)₂CH₂OH]⁺ at m/z 73 .

-

-

Loss of a Hydroxymethyl Radical (-CH₂OH): Cleavage of the bond between the quaternary carbon and the hydroxymethyl group would lead to a fragment at m/z 85.

Conclusion

The spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key hydroxyl and carbonyl functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. The combination of these techniques offers a robust analytical workflow for the characterization and quality assessment of this important synthetic intermediate. The protocols and interpretation guidelines presented in this technical guide serve as a valuable resource for scientists and researchers working with this compound.

References

- PubChem. This compound.

- Chemistry LibreTexts. 1H-NMR Experiment. [Link]

- OpenStax. Infrared Spectra of Some Common Functional Groups. [Link]

- Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 4-hydroxy-3,3-dimethylbutan-2-one

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-hydroxy-3,3-dimethylbutan-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this versatile chemical building block through the lens of NMR spectroscopy. We will explore the theoretical predictions, practical acquisition protocols, and detailed interpretation of its ¹H NMR spectrum.

Introduction

This compound (C₆H₁₂O₂) is a bifunctional organic molecule featuring both a ketone and a primary alcohol.[1] This structure makes it a valuable intermediate in various synthetic pathways, including the development of novel pharmaceuticals and advanced materials.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such compounds.[1] Specifically, ¹H NMR provides detailed information about the electronic environment of protons, their connectivity, and the overall molecular architecture.

Predicted ¹H NMR Spectrum

The structure of this compound suggests the presence of four distinct proton environments, leading to four unique signals in its ¹H NMR spectrum.[1] The interpretation of these signals—in terms of chemical shift, integration, and multiplicity—allows for a complete assignment of the proton signals to the molecular structure.

A detailed breakdown of the predicted ¹H NMR signals is presented below:

-

Methyl Protons (a): The three protons of the acetyl group (-COCH₃) are chemically equivalent. Due to the electron-withdrawing effect of the adjacent carbonyl group, these protons are deshielded and are expected to appear as a sharp singlet downfield.

-

Gem-dimethyl Protons (b): The six protons of the two methyl groups attached to the quaternary carbon are also equivalent. Lacking adjacent protons to couple with, they will produce a single, strong singlet.

-

Methylene Protons (c): The two protons of the methylene group (-CH₂OH) are adjacent to the hydroxyl group. They are expected to appear as a singlet. However, coupling to the hydroxyl proton can sometimes be observed, depending on the solvent, temperature, and concentration.

-

Hydroxyl Proton (d): The single proton of the hydroxyl group (-OH) is highly sensitive to experimental conditions such as solvent, concentration, and temperature due to hydrogen bonding.[1][2] This typically results in a broad singlet with a variable chemical shift.[2]

Data Presentation: Predicted ¹H NMR Spectral Data

| Proton Assignment | Structural Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | -C(O)CH ₃ | 2.1 - 2.3 | Singlet (s) | 3H |

| b | -C(CH ₃)₂- | 1.1 - 1.3 | Singlet (s) | 6H |

| c | -CH ₂OH | 3.5 - 3.7 | Singlet (s) | 2H |

| d | -OH | Variable (typically 1.5 - 4.0) | Broad Singlet (br s) | 1H |

Note: Predicted chemical shifts are based on standard functional group ranges and may vary slightly based on the solvent and spectrometer frequency.

Visualization of Molecular Structure and Proton Environments

To visually represent the distinct proton environments of this compound, the following diagram illustrates the molecular structure with protons labeled according to their predicted NMR signals.

Caption: Molecular structure of this compound with proton environments labeled (a-d).

Experimental Protocol: ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to adjust the depth correctly.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters. For a standard ¹H experiment, typical parameters on a 400 MHz spectrometer would be:

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the peak multiplicities (singlet, doublet, etc.) to deduce spin-spin coupling information.

-

Causality Behind Experimental Choices

-

Choice of Solvent (CDCl₃): Deuterated chloroform is a common solvent for NMR because it is relatively inexpensive, dissolves a wide range of organic compounds, and its deuterium signal provides a convenient lock for the spectrometer. The absence of protons in CDCl₃ prevents large solvent peaks from obscuring the analyte signals.

-

Internal Standard (TMS): Tetramethylsilane is the universally accepted internal standard for ¹H NMR. Its 12 equivalent protons give a single, sharp signal that is set to 0.00 ppm. TMS is chemically inert and volatile, making it easy to remove from the sample if necessary.

-

Shimming: This process corrects for inhomogeneities in the magnetic field across the sample volume. Proper shimming is crucial for obtaining high-resolution spectra with sharp lines and accurate integrations, which is essential for unambiguous structural elucidation.

-

Relaxation Delay: A sufficient relaxation delay between pulses ensures that all protons have returned to their equilibrium state before the next pulse. This is vital for obtaining accurate quantitative information from the signal integrations.

Trustworthiness and Self-Validating Systems

The protocol described above incorporates self-validating checks. The integration of the peaks should correspond to the number of protons in the molecular formula (C₆H₁₂O₂), which is 12. The sum of the integrations for the different signals should be a multiple of this number. For instance, the expected 3:6:2:1 ratio for the four signals totals 12 protons, confirming the assignments are consistent with the molecular structure. Furthermore, the characteristic chemical shifts and multiplicities should align with established principles of NMR theory, providing a logical and verifiable interpretation.

Conclusion

The ¹H NMR spectrum of this compound is a clear example of how this powerful analytical technique can be used for the unambiguous structural determination of organic molecules. By carefully analyzing the chemical shifts, integrations, and multiplicities of the four distinct proton signals, one can confidently confirm the molecular structure. The experimental protocol and theoretical interpretations provided in this guide offer a robust framework for researchers and scientists working with this and similar compounds.

References

- PubChem. This compound | C6H12O2 | CID 11194318. [Link]

- PubChemLite. This compound (C6H12O2). [Link]

- ResearchGate. Determination of absolute configuration of α-hydroxy ketones using NMR. [Link]

- University of Puget Sound.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). [Link]

- NIST WebBook. 2-Butanone, 4-hydroxy-3-methyl-. [Link]

- OpenOChem Learn. Interpreting NMR Spectra. [Link]

- Chemistry LibreTexts. 20.

- University of Regensburg. H NMR Spectroscopy. [Link]

- Chemaxon. NMR Predictor. [Link]

- The Royal Society of Chemistry.

- SpectraBase. 4-((1S,3S)-3-hydroxy-2,2-dimethyl-6-methylenecyclohexyl)butan-2-one - Optional[13C NMR] - Chemical Shifts. [Link]

- OChemPal. The four facets of 1H NMR spectroscopy. [Link]

- NMRDB.org. Predict 1H proton NMR spectra. [Link]

- The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

- NMRDB.org.

- PubChem. 4-Hydroxy-3,3-dimethylbutanal | C6H12O2 | CID 14668445. [Link]

- Scifiniti. 4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. [Link]

- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

Sources

A Comprehensive Technical Guide to the 13C NMR Analysis of 4-hydroxy-3,3-dimethylbutan-2-one

Foreword: The Role of 13C NMR in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, stands as a powerful, non-destructive technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of 4-hydroxy-3,3-dimethylbutan-2-one, a molecule that, while structurally simple, contains key functional groups and features—a ketone, a primary alcohol, a quaternary carbon, and gem-dimethyl groups—that serve as an excellent model for demonstrating the diagnostic power of 13C NMR. For researchers and scientists, mastering the interpretation of such spectra is not merely an academic exercise; it is a critical skill for verifying synthetic products, identifying metabolites, and ensuring the chemical integrity of drug candidates.

This document eschews a rigid, templated approach. Instead, it is structured to logically flow from foundational principles to practical application, mirroring the thought process of an analytical scientist. We will explore the theoretical underpinnings that govern the 13C NMR spectrum, detail a robust experimental protocol, and, most critically, dissect the anticipated spectrum of this compound, demonstrating how techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are leveraged for definitive structural assignment.

Foundational Principles: Understanding the 13C Chemical Shift

The power of 13C NMR spectroscopy lies in its ability to resolve magnetically non-equivalent carbon atoms within a molecule, presenting each as a distinct signal in the spectrum. The position of this signal, its chemical shift (δ), is paramount and is measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[1] The chemical shift is highly sensitive to the local electronic environment of the carbon nucleus. Key factors include:

-

Hybridization State: The chemical shift of carbon atoms is significantly influenced by their hybridization. Generally, sp3-hybridized carbons absorb in the upfield region of the spectrum (approx. 0-90 ppm), while sp2 carbons are found further downfield (approx. 100-220 ppm).[2][3][4]

-

Electronegativity: The proximity of electronegative atoms, such as oxygen, causes a deshielding effect on the carbon nucleus. This effect draws electron density away from the carbon, exposing it more to the external magnetic field and shifting its signal to a higher ppm value (downfield).[5] For instance, the carbon in a C-O bond will resonate at a significantly higher chemical shift than a carbon in a C-C or C-H bond.[1][5]

-

Magnetic Anisotropy: The electron clouds of pi systems, such as those in carbonyl groups (C=O), generate their own local magnetic fields. This anisotropic effect strongly deshields the carbonyl carbon, pushing its signal to the far downfield region of the spectrum, often exceeding 160 ppm.[4][6] Ketone carbonyls are among the most deshielded, typically appearing between 205-220 ppm.[5][7]

For this compound, these principles allow us to predict that its five distinct carbon environments will be well-resolved across a wide spectral range.

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

The acquisition of a high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to yield reliable and reproducible data.